molecular formula C27H24F3N5O2S B2447432 3-methyl-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 391917-05-8

3-methyl-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No. B2447432
M. Wt: 539.58
InChI Key: QGLPYDVBNNIIHX-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Synthesis and Chemical Properties

The complex chemical structure of 3-Methyl-N-((5-((2-Oxo-2-(m-Tolylamino)ethyl)thio)-4-(3-(Trifluoromethyl)phenyl)-4H-1,2,4-Triazol-3-yl)methyl)benzamide suggests it may participate in various chemical reactions leading to the synthesis of novel compounds with potential applications in scientific research. Studies on similar compounds, such as those involving chain-growth polycondensation of amino acid derivatives, have led to the creation of water-soluble poly(m-benzamide)s with unique thermal sensitivity and solubility properties in aqueous solutions, indicating potential for biomedical applications (Sugi, Ohishi, Yokoyama, & Yokozawa, 2006). Additionally, modifications of N-(Isothiazol-5-yl)phenylacetamides have shown to produce derivatives with significant insecticidal activity, suggesting the potential for agricultural applications of similar benzamide derivatives (Samaritoni, Babcock, Schlenz, & Johnson, 1999).

Crystal Structure and Molecular Analysis

Research involving the synthesis and crystal structure analysis of related triazole and benzamide compounds has provided insights into their molecular geometry, hydrogen bonding, and intermolecular interactions. Such studies are crucial for understanding the physicochemical properties of these compounds, which can influence their biological activity and potential pharmacological applications (Ahmed, Yasin, Ayub, Mahmood, Tahir, Khan, Hafeez, Ahmed, & ul-Haq, 2016). Moreover, the detailed molecular and electronic structure analysis through methods like DFT calculations can predict stability and reactivity, which are vital for designing new compounds with desired properties.

Potential Therapeutic Applications

While direct information on the specific compound was not found, studies on structurally similar compounds have explored their potential therapeutic applications, including anticancer activity. For instance, N-substituted benzamides have been synthesized and evaluated for their anticancer efficacy, revealing some derivatives with higher activity than reference drugs against various cancer cell lines (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021). Such findings underscore the importance of continued research into benzamide derivatives for potential medical applications.

Safety And Hazards

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Future Directions

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properties

IUPAC Name

3-methyl-N-[[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F3N5O2S/c1-17-6-3-8-19(12-17)25(37)31-15-23-33-34-26(35(23)22-11-5-9-20(14-22)27(28,29)30)38-16-24(36)32-21-10-4-7-18(2)13-21/h3-14H,15-16H2,1-2H3,(H,31,37)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLPYDVBNNIIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=NN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-((5-((2-oxo-2-(m-tolylamino)ethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

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